2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(1-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9(11-6-4-3-5-7-11)16-13(19)8-12-10(2)17-15(21)18-14(12)20/h3-7,9H,8H2,1-2H3,(H,16,19)(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVLWSKSSBUVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(1-phenylethyl)acetamide is a derivative of tetrahydropyrimidine and has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.30 g/mol. The structure features a tetrahydropyrimidine core with a phenylethyl group and an acetamide functional group, which may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. Studies have shown that derivatives can increase the Bax/Bcl-2 ratio, promoting cell death in tumor lines such as A549 and C6 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6f | A549 | 15 | Apoptosis via caspase activation |
| 6g | C6 | 20 | Induction of chromatin condensation |
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory effects of this class of compounds. In vivo studies demonstrated that related compounds could inhibit the production of pro-inflammatory cytokines like TNF-alpha in models of arthritis . This suggests a potential therapeutic application in inflammatory diseases.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of these compounds. Preliminary data indicate that certain derivatives exhibit high oral bioavailability (>90%) in rat models, which enhances their potential as therapeutic agents .
Study 1: Anticancer Efficacy in Xenograft Models
In a study involving nude mice with human cancer xenografts (NCI-H460 and HCT-116), administration of related tetrahydropyrimidine derivatives resulted in significant tumor growth inhibition without substantial weight loss in subjects. Molecular analysis revealed increased apoptosis markers in treated tumors compared to controls .
Study 2: Anti-inflammatory Effects
In another study assessing the anti-inflammatory properties, compounds were evaluated for their ability to reduce edema in rat models induced by carrageenan. Results indicated that these compounds significantly reduced paw swelling compared to untreated groups .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance, compounds similar to 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(1-phenylethyl)acetamide have been studied for their ability to inhibit tumor growth in various cancer cell lines.
A study demonstrated that certain tetrahydropyrimidine derivatives showed potent activity against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) with IC50 values in the micromolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Tetrahydropyrimidine derivatives have shown efficacy against a range of bacteria and fungi. For example, studies have reported that modifications to the tetrahydropyrimidine structure can enhance antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .
Antiviral Activity
Recent investigations into the antiviral potential of similar compounds have yielded promising results. Derivatives targeting viral enzymes have demonstrated inhibitory effects on viruses such as HIV and influenza by disrupting viral replication processes .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:
-
Formation of Tetrahydropyrimidine Core :
- Reacting 1,3-dimethylbarbituric acid with aldehyde derivatives under acidic conditions.
-
Acetylation :
- The resulting tetrahydropyrimidine is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide functionality.
-
Substitution with Phenylethyl Group :
- Finally, the phenylethyl group is introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Case Study 1: Anticancer Activity Evaluation
In a controlled study involving various tetrahydropyrimidine derivatives including our compound of interest, researchers found that specific structural modifications significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity in normal cells. The study utilized MTT assays to quantify cell viability post-treatment .
Case Study 2: Antibacterial Efficacy
A comparative analysis was conducted on the antibacterial properties of several tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited superior antibacterial activity compared to those with electron-donating groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key Structural Differences
- N-Substituent on Acetamide: Target Compound: 1-Phenylethyl group (bulky, lipophilic). BK43125 (CAS 1170214-23-9): Benzyl group (smaller, less flexible) . Compound 34 (): Phenoxy group (polar, electron-withdrawing) . AAMU (N-(6-amino-3-methyl-2,4-dioxo-tetrahydropyrimidin-5-yl)acetamide): No N-substituent (simpler acetamide) .
- Pyrimidine Core Modifications: Target Compound: 6-Methyl substitution. Compounds 34–38 (): 3-Ethyl and 6-amino substitutions . Theophylline Impurity C (): 1,3-Dimethyl and 6-amino groups .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
- Methodological Answer: The synthesis typically involves multi-step reactions with controlled conditions. For example:
- Step 1: Condensation of pyrimidinone derivatives with acetamide precursors using polar aprotic solvents like dimethylformamide (DMF) .
- Step 2: Alkylation or acylation reactions under basic conditions (e.g., potassium carbonate or sodium hydroxide) to introduce the N-(1-phenylethyl) group .
- Critical Parameters: Maintain pH 8–10 and temperatures between 60–80°C to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of pyrimidinone to acylating agent) and monitor reaction progress via TLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Use a combination of analytical techniques:
- 1H NMR: Key signals include δ 12.50 ppm (NH-3, broad singlet) and δ 2.19 ppm (CH3, singlet) in DMSO-d6 .
- HPLC: Purity >98% confirmed using a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min) .
- Mass Spectrometry: Expected [M+H]+ peak at m/z 344.21; deviations >0.1 Da suggest impurities .
- Elemental Analysis: Compare experimental vs. calculated values (e.g., C: 45.36% vs. 45.29%) to validate stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Contradictions often arise from assay variability or structural analogs. Strategies include:
- Comparative Studies: Test the compound alongside structurally similar derivatives (e.g., thieno[2,3-d]pyrimidinones) under identical conditions .
- Dose-Response Validation: Use at least three independent replicates with standardized cell lines (e.g., HEK293 or HeLa) .
- Target Specificity Screening: Employ computational docking (AutoDock Vina) to predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases .
Q. What computational approaches are effective for modeling its interactions with biological targets?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to simulate binding stability over 100 ns trajectories .
- QSAR Modeling: Corrogate substituent effects (e.g., methyl vs. chlorine groups) on IC50 values using descriptors like logP and polar surface area .
- Free Energy Perturbation (FEP): Quantify binding energy differences between tautomeric forms of the pyrimidinone core .
Q. How can researchers address solubility limitations in pharmacological assays?
- Methodological Answer:
- Co-Solvent Systems: Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide moiety .
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
